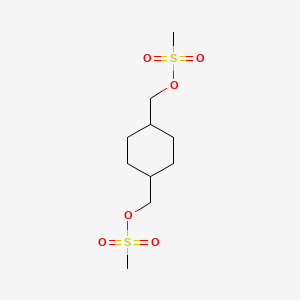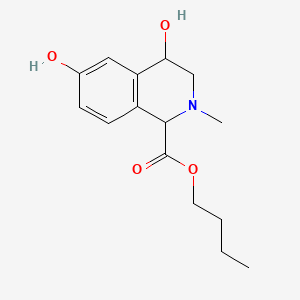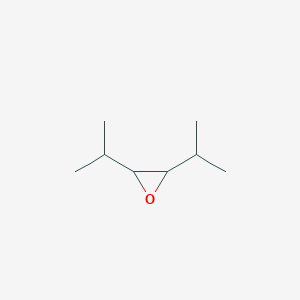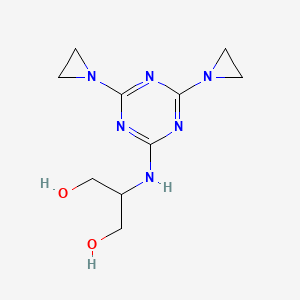
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- is a complex organic compound known for its unique chemical structure and properties This compound features a triazine ring substituted with aziridinyl groups and an amino linkage to a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Aziridinyl Groups: Aziridinyl groups are introduced via nucleophilic substitution reactions, often using aziridine as a reagent.
Attachment of the Propanediol Moiety: The final step involves the coupling of the triazine derivative with 1,3-propanediol under suitable conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aziridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- involves its interaction with molecular targets through its functional groups. The aziridinyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The triazine ring may also interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanediol, 2-((4,6-dichloro-s-triazin-2-yl)amino)
- 1,3-Propanediol, 2-((4,6-dimethoxy-s-triazin-2-yl)amino)
- 1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)-
Uniqueness
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- is unique due to the presence of aziridinyl groups, which impart distinct reactivity and potential biological activity. This sets it apart from other triazine derivatives that may lack these functional groups.
Properties
CAS No. |
60819-41-2 |
|---|---|
Molecular Formula |
C10H16N6O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]propane-1,3-diol |
InChI |
InChI=1S/C10H16N6O2/c17-5-7(6-18)11-8-12-9(15-1-2-15)14-10(13-8)16-3-4-16/h7,17-18H,1-6H2,(H,11,12,13,14) |
InChI Key |
MRABZSNALSVEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=NC(=NC(=N2)NC(CO)CO)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


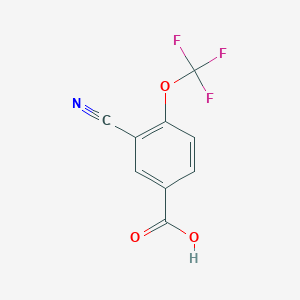

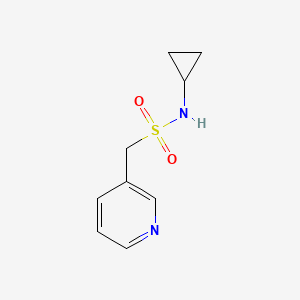
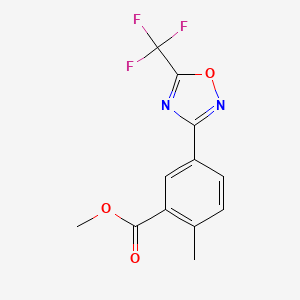

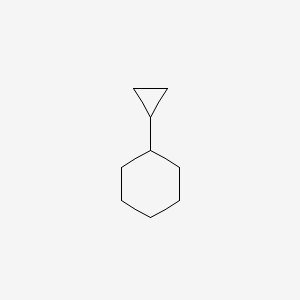
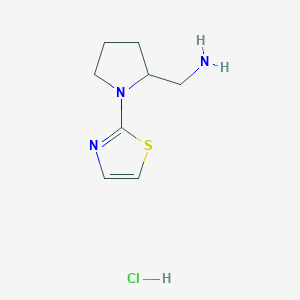
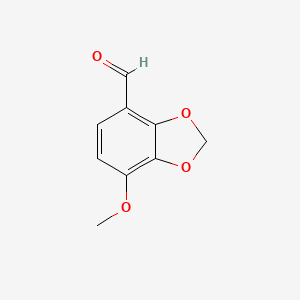

![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)
